N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Description
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Properties
IUPAC Name |
N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-12-9-10-17(14(3)11-12)27-15(4)18(24-26-27)19-22-21(29-25-19)23-20(28)16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVQZHBAYUHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Triazole moiety : Often associated with antifungal and antibacterial properties.
- Methylbenzamide group : Contributes to the lipophilicity and overall pharmacokinetic profile.
The biological activity of this compound is primarily attributed to:
- Inhibition of specific enzymes : The triazole and thiadiazole rings are known to interact with enzymes involved in metabolic pathways.
- Antimicrobial properties : The compound has shown promise in inhibiting the growth of various bacterial strains and fungi.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against several microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) | References |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies evaluated the safety profile of the compound on human cell lines. The results indicated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MRC-5 (lung fibroblast) | >128 | No acute toxicity observed |
| HeLa (cervical cancer) | 20 | Moderate cytotoxicity |
These findings suggest that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile in non-cancerous cells.
Study 1: Antitubercular Activity
A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results showed promising activity with an IC50 value of 5.0 µM. Molecular docking studies indicated strong binding affinity to key enzymes involved in mycobacterial metabolism, suggesting a potential mechanism for its antitubercular action.
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties against various strains of Candida. The compound demonstrated significant activity with an MIC value comparable to standard antifungal agents. This highlights its potential as a therapeutic agent for fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
